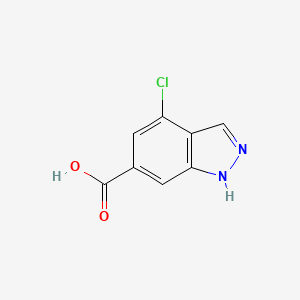

4-chloro-1H-indazole-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-chloro-1H-indazole-6-carboxylic acid” is a chemical compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 . The IUPAC name for this compound is 4-chloro-1H-indazole-6-carboxylic acid . The compound is stored in a dry environment at a temperature between 2-8°C .

Synthesis Analysis

The synthesis of indazoles, including “4-chloro-1H-indazole-6-carboxylic acid”, can involve various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The InChI code for “4-chloro-1H-indazole-6-carboxylic acid” is 1S/C8H5ClN2O2/c9-6-1-4 (8 (12)13)2-7-5 (6)3-10-11-7/h1-3H, (H,10,11) (H,12,13) . This code provides a specific string of characters that represent the molecular structure of the compound.

Physical And Chemical Properties Analysis

“4-chloro-1H-indazole-6-carboxylic acid” is a solid compound . The compound is stored in a sealed, dry environment at a temperature between 2-8°C .

Wissenschaftliche Forschungsanwendungen

Antispermatogenic Activity

4-Chloro-1H-indazole-6-carboxylic acid and its derivatives show promising results in the field of reproductive health. For instance, some derivatives exhibited potent antispermatogenic activity, influencing testicular weight and spermatogenesis inhibition (Corsi & Palazzo, 1976).

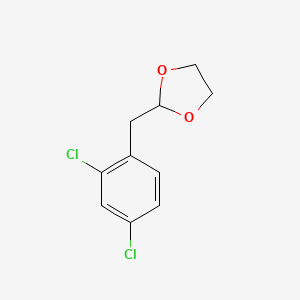

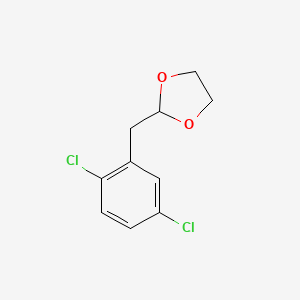

Crystal Structure Analysis

The crystal structure of related compounds, such as 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, has been studied to understand their physical and chemical properties better. This analysis helps in enhancing the understanding of these compounds for various applications (Hu Yong-zhou, 2008).

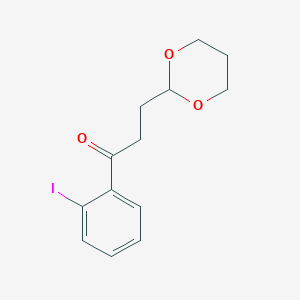

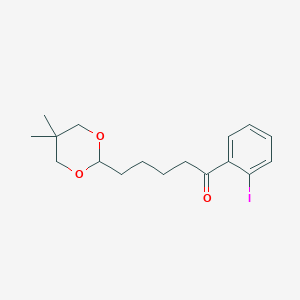

Chemical Synthesis and Characterization

Various studies focus on the synthesis and characterization of indazole derivatives. These studies provide valuable insights into the structural and chemical aspects of these compounds, paving the way for their application in different scientific fields (Fátima C Teixeira et al., 2006).

Enthalpy of Formation Studies

The study of the enthalpy of formation for indazoles, including 1H-indazole-6-carboxylic acid, contributes significantly to understanding the energetic and thermodynamic aspects of these compounds. Such studies are crucial for developing applications in various scientific domains (E. Orozco-Guareño et al., 2019).

Development of Male Contraceptives

Indazole carboxylic acids have been investigated for their potential use in male contraception. Their mechanism involves affecting the Sertoli-germ cell adherens junctions in the testis, leading to germ cell loss from the seminiferous epithelium. This research opens new avenues in contraceptive technology (Cheng et al., 2002).

Gas Sorption Studies

In the realm of material science, 4-Chloro-1H-indazole-6-carboxylic acid derivatives have been utilized in the synthesis of porous coordination polymers. These polymers exhibit selective and hysteretic sorption of gases like CO₂, which is significant for environmental and industrial applications (C. Hawes et al., 2012).

Synthesis of N-Substituted Derivatives

The synthesis of N-substituted derivatives of indazole carboxylic acids has been explored for various potential applications, including their biological significance in antibacterial and antifungal activities (Ameya Chavan & N. Pai, 2007).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

4-chloro-1H-indazole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAGEYGRTLYTPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646394 |

Source

|

| Record name | 4-Chloro-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-1H-indazole-6-carboxylic acid | |

CAS RN |

885523-25-1 |

Source

|

| Record name | 4-Chloro-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.